Cas no 898767-36-7 (6-(2-FLUOROPHENYL)-6-OXOHEXANENITRILE)

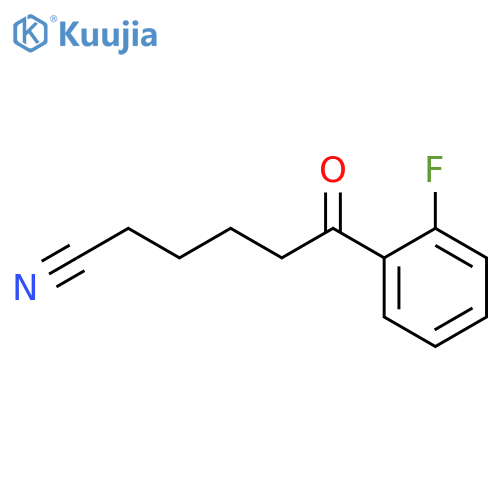

898767-36-7 structure

商品名:6-(2-FLUOROPHENYL)-6-OXOHEXANENITRILE

CAS番号:898767-36-7

MF:C12H12FNO

メガワット:205.228186607361

MDL:MFCD01319958

CID:879015

PubChem ID:24723823

6-(2-FLUOROPHENYL)-6-OXOHEXANENITRILE 化学的及び物理的性質

名前と識別子

-

- 6-(2-FLUOROPHENYL)-6-OXOHEXANENITRILE

- MS-21219

- AKOS016019709

- MFCD01319958

- 898767-36-7

- DTXSID00642222

-

- MDL: MFCD01319958

- インチ: InChI=1S/C12H12FNO/c13-11-7-4-3-6-10(11)12(15)8-2-1-5-9-14/h3-4,6-7H,1-2,5,8H2

- InChIKey: UJPLDBDAPQGHKY-UHFFFAOYSA-N

- ほほえんだ: C(CCC(=O)C1=CC=CC=C1F)CC#N

計算された属性

- せいみつぶんしりょう: 205.09000

- どういたいしつりょう: 205.090292168g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 256

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 40.9Ų

- 疎水性パラメータ計算基準値(XlogP): 2

じっけんとくせい

- PSA: 40.86000

- LogP: 3.09238

6-(2-FLUOROPHENYL)-6-OXOHEXANENITRILE セキュリティ情報

6-(2-FLUOROPHENYL)-6-OXOHEXANENITRILE 税関データ

- 税関コード:2926909090

- 税関データ:

中国税関コード:

2926909090概要:

2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

6-(2-FLUOROPHENYL)-6-OXOHEXANENITRILE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB363700-2g |

6-(2-Fluorophenyl)-6-oxohexanenitrile, 97%; . |

898767-36-7 | 97% | 2g |

€1140.10 | 2025-02-13 | |

| abcr | AB363700-1 g |

6-(2-Fluorophenyl)-6-oxohexanenitrile, 97%; . |

898767-36-7 | 97% | 1 g |

€748.70 | 2023-07-19 | |

| Fluorochem | 203651-2g |

6-(2-fluorophenyl)-6-oxohexanenitrile |

898767-36-7 | 97% | 2g |

£672.00 | 2022-03-01 | |

| Fluorochem | 203651-5g |

6-(2-fluorophenyl)-6-oxohexanenitrile |

898767-36-7 | 97% | 5g |

£1447.00 | 2022-03-01 | |

| Key Organics Ltd | MS-21219-5G |

6-(2-Fluorophenyl)-6-oxohexanenitrile |

898767-36-7 | >95% | 5g |

£1415.00 | 2025-02-08 | |

| Key Organics Ltd | MS-21219-1G |

6-(2-Fluorophenyl)-6-oxohexanenitrile |

898767-36-7 | >95% | 1g |

£468.00 | 2025-02-08 | |

| abcr | AB363700-1g |

6-(2-Fluorophenyl)-6-oxohexanenitrile, 97%; . |

898767-36-7 | 97% | 1g |

€748.70 | 2025-02-13 | |

| abcr | AB363700-2 g |

6-(2-Fluorophenyl)-6-oxohexanenitrile, 97%; . |

898767-36-7 | 97% | 2 g |

€1,140.10 | 2023-07-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1782045-1g |

6-(2-Fluorophenyl)-6-oxohexanenitrile |

898767-36-7 | 98% | 1g |

¥19822.00 | 2024-04-26 | |

| A2B Chem LLC | AD09243-1g |

6-(2-Fluorophenyl)-6-oxohexanenitrile |

898767-36-7 | 97% | 1g |

$516.00 | 2024-04-19 |

6-(2-FLUOROPHENYL)-6-OXOHEXANENITRILE 関連文献

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

898767-36-7 (6-(2-FLUOROPHENYL)-6-OXOHEXANENITRILE) 関連製品

- 40017-76-3(2,6-Difluorobenzoylacetonitrile)

- 898767-33-4( )

- 31915-26-1(2-Fluorobenzoylacetonitrile)

- 71682-95-6(3-(2,4-Difluorophenyl)-3-oxopropanenitrile)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 307-59-5(perfluorododecane)

推奨される供給者

Amadis Chemical Company Limited

(CAS:898767-36-7)6-(2-FLUOROPHENYL)-6-OXOHEXANENITRILE

清らかである:99%

はかる:1g

価格 ($):346.0